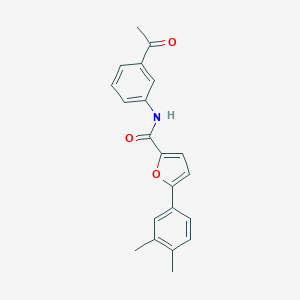
N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide, also known as CR4056, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system in the body.
作用机制
N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide is a potent and selective inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide increases the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, which are known to have analgesic and anti-inflammatory effects. Moreover, N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide has been shown to modulate the levels of other lipid mediators, such as prostaglandins and leukotrienes, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide has been shown to have a wide range of biochemical and physiological effects in preclinical models. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in models of inflammation. Moreover, it has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in models of oxidative stress. N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
实验室实验的优点和局限性
The advantages of using N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide in lab experiments include its high potency and selectivity for FAAH, its ability to modulate the endocannabinoid system, and its wide range of therapeutic applications. However, one of the limitations of using N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide is its poor solubility in water, which can make it difficult to administer in vivo. Moreover, the long-term effects of N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide on the body are not yet fully understood, and further studies are needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for the research on N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide. One direction is to investigate its potential therapeutic applications in other diseases, such as multiple sclerosis, epilepsy, and cancer. Another direction is to develop more potent and selective FAAH inhibitors that can be administered orally and have fewer side effects. Moreover, the development of imaging techniques that can measure the levels of endocannabinoids in vivo can provide valuable insights into the mechanism of action of N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide and other FAAH inhibitors. Overall, the research on N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide has the potential to lead to the development of new and effective therapies for various diseases.
合成方法
The synthesis of N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide involves a three-step process starting from 3-chloro-4-nitroaniline. In the first step, 3-chloro-4-nitroaniline is reacted with morpholine to form N-(3-chloro-4-nitrophenyl)morpholine. In the second step, the nitro group is reduced to an amino group using palladium on carbon and hydrogen gas. In the final step, the amine is acylated with 2-methylpropanoyl chloride to produce N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide.
科学研究应用
N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in preclinical models. Moreover, it has been found to be effective in reducing neuropathic pain, inflammatory pain, and anxiety-like behavior in animal models. N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide has also been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
属性
分子式 |
C14H19ClN2O2 |
|---|---|
分子量 |
282.76 g/mol |
IUPAC 名称 |
N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-10(2)14(18)16-12-5-3-4-11(15)13(12)17-6-8-19-9-7-17/h3-5,10H,6-9H2,1-2H3,(H,16,18) |
InChI 键 |
XFWOZGBMBDSECI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C(=CC=C1)Cl)N2CCOCC2 |
规范 SMILES |
CC(C)C(=O)NC1=C(C(=CC=C1)Cl)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-chloro-2-methoxybenzamide](/img/structure/B244296.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B244298.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide](/img/structure/B244299.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244300.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B244301.png)
![3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244304.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244306.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244307.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B244309.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244312.png)
![3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B244314.png)

![2-(4-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244318.png)
![5-(4-bromophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244321.png)